

The Pharmacological Profile of Pentoxyverine: A Technical Guide

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Compound of Interest					
Compound Name:	Pentoxyverine				
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Abstract

Pentoxyverine, also known as carbetapentane, is a non-opioid, centrally acting antitussive agent with a multifaceted pharmacological profile. This technical guide provides an in-depth review of its core pharmacological characteristics, including its mechanism of action, pharmacokinetics, and pharmacodynamics. The primary mechanism of **pentoxyverine** involves a dual action as a sigma-1 (σ 1) receptor agonist and a muscarinic M1 receptor antagonist.[1][2] This combination of activities contributes to its antitussive effects, alongside additional reported anticonvulsant and local anesthetic properties.[3] This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the primary signaling pathways associated with **pentoxyverine**'s mechanism of action.

Mechanism of Action

Pentoxyverine's antitussive effect is primarily attributed to its activity at two distinct receptor systems:

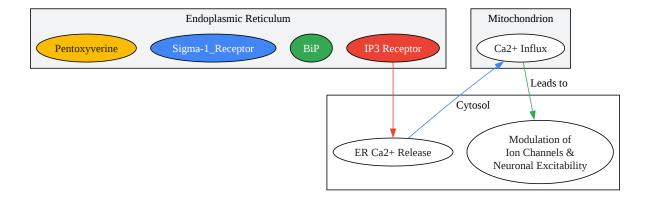
Sigma-1 (σ1) Receptor Agonism: Pentoxyverine is a potent agonist at the σ1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.
 [4][5] Activation of σ1 receptors is thought to modulate the cough reflex centrally, potentially within the nucleus tractus solitarius (NTS) of the brainstem, a key area for processing cough-related afferent signals.[3]



Muscarinic M1 Receptor Antagonism: The drug also acts as an antagonist at M1 muscarinic
acetylcholine receptors.[1][2] This anticholinergic activity can contribute to its antitussive
effect by reducing mucus secretion and promoting relaxation of the airway smooth muscle.[6]
 [7]

Signaling Pathways

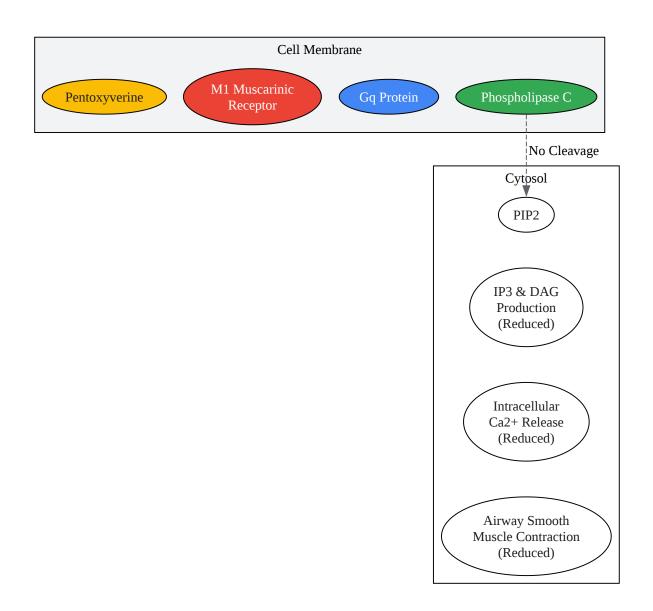
The binding of **pentoxyverine** to its target receptors initiates distinct downstream signaling cascades.



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Caption: Sigma-1 Receptor Agonist Signaling Pathway.





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Caption: M1 Muscarinic Receptor Antagonist Signaling Pathway.



Pharmacodynamics

The primary pharmacodynamic effect of **pentoxyverine** is the suppression of cough. Additionally, it exhibits anticonvulsant and local anesthetic properties.

Parameter	Value	Species	Model	Reference
Receptor Binding Affinity (Ki)				
Sigma-1 (σ1)	41 nM, 75 nM	Guinea Pig Brain	Radioligand Binding Assay	[8]
Sigma-2 (σ2)	894 nM	Guinea Pig Brain	Radioligand Binding Assay	[8]
Receptor Activity (IC50)				
Sigma-1 (σ1)	9 nM	-	-	[1]
Ion Channel Activity (IC50)				
hERG Potassium Channel	3.0 μΜ	hERG- transfected cells	-	[3]
Antitussive Activity	Inhibited cough at 1-5 mg/kg (i.p.)	Guinea Pig	Citric Acid- Induced Cough	[3]
Anticonvulsant Activity	Protective effect in a dose-related manner	Mice and Rats	Maximal Electroshock- Induced Seizures	[3]

Pharmacokinetics

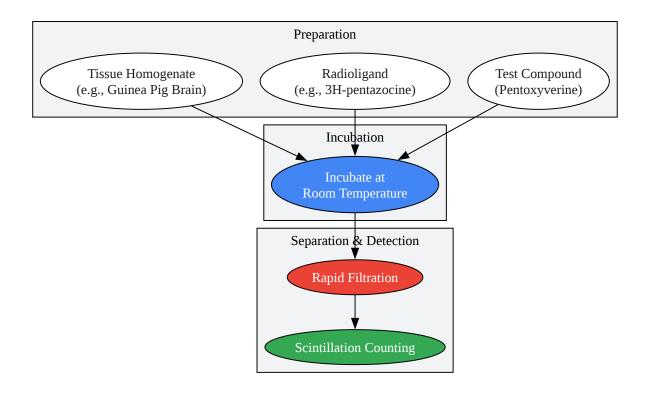
Pentoxyverine is readily absorbed after oral administration. It undergoes hepatic metabolism and is primarily excreted via the kidneys.



Parameter	Value	Route	Species	Reference
Tmax (Time to Maximum Concentration)	~1.2-2 hours	Oral	Human	[3][5]
4 hours	Rectal	Human	[5]	
T1/2 (Elimination Half-life)	2.3 hours	Oral	Human	[3]
Cmax (Maximum Concentration)	62.28 ± 33.06 μg/L (25 mg dose)	Oral	Human	
AUC0-15 (Area Under the Curve)	234.44 ± 130.01 μg.h.L-1 (25 mg dose)	Oral	Human	
Metabolism	Primarily via ester hydrolysis	-	Human	 [5]
Excretion	26.3% of total clearance via ester hydrolysis; 0.37% as unchanged drug	-	Human	[5]
Bioavailability	Oral bioavailability is less than rectal due to over 50% first-pass effect	Oral vs. Rectal	Human	[1]

Experimental Protocols Sigma-1 Receptor Binding Assay





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Caption: Workflow for a Radioligand Binding Assay.

A competitive binding assay is utilized to determine the affinity of **pentoxyverine** for sigma-1 receptors. The general protocol involves:

- Tissue Preparation: Homogenates of a tissue rich in sigma-1 receptors, such as the guinea pig brain, are prepared.
- Incubation: The tissue homogenate is incubated with a radiolabeled ligand known to bind to sigma-1 receptors (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the unlabeled test compound (**pentoxyverine**).
- Separation: The bound and free radioligand are separated by rapid filtration.



- Quantification: The amount of radioactivity bound to the filter is quantified using liquid scintillation counting.
- Data Analysis: The concentration of pentoxyverine that inhibits 50% of the specific binding
 of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).

Citric Acid-Induced Cough Model

This in vivo model is used to assess the antitussive efficacy of compounds.

- Animal Model: Guinea pigs are commonly used as they have a well-characterized cough reflex.
- Cough Induction: The animals are exposed to an aerosol of citric acid, which acts as a tussigen.
- Drug Administration: Pentoxyverine is administered (e.g., intraperitoneally) at various doses prior to citric acid exposure.
- Measurement: The number of coughs is counted for a defined period after exposure to the irritant.
- Analysis: The dose-dependent reduction in the number of coughs is evaluated to determine the antitussive activity.

Maximal Electroshock Seizure (MES) Test

This model is employed to evaluate the anticonvulsant properties of a drug.

- Animal Model: Mice or rats are used.
- Stimulation: A brief electrical stimulus is delivered via corneal or auricular electrodes to induce a tonic-clonic seizure.
- Drug Administration: The test compound is administered at various doses prior to the electrical stimulation.



- Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
- Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension (ED50) is determined.

Determination of Pharmacokinetic Parameters in Humans

- Study Design: A randomized, crossover study design is typically employed with healthy volunteers.
- Drug Administration: A single oral dose of **pentoxyverine** is administered.
- Blood Sampling: Blood samples are collected at predetermined time points after drug administration.
- Plasma Analysis: The concentration of pentoxyverine in plasma is quantified using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
- Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Tmax, Cmax, T1/2, and AUC.

Safety and Tolerability

Pentoxyverine is generally well-tolerated. The most common adverse effects are mild and include drowsiness, dizziness, and gastrointestinal disturbances such as nausea and dry mouth.[3][9] Due to its anticholinergic properties, it should be used with caution in patients with conditions that may be exacerbated by such effects.[9] A notable in vitro finding is the inhibition of the hERG potassium channel, which warrants consideration in the overall safety assessment.[3]

Conclusion

Pentoxyverine is an effective antitussive agent with a well-defined pharmacological profile characterized by its dual activity as a sigma-1 receptor agonist and a muscarinic M1 receptor



antagonist. Its pharmacokinetic properties support oral administration for the management of non-productive cough. Further research into the specific downstream signaling events and the clinical relevance of its anticonvulsant and local anesthetic properties may reveal additional therapeutic applications for this compound. The established preclinical and clinical methodologies provide a robust framework for the continued investigation and development of **pentoxyverine** and related compounds.

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